molecular formula C12H10Cl2N2O B2852160 3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone CAS No. 338783-99-6

3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone

Cat. No.: B2852160
CAS No.: 338783-99-6
M. Wt: 269.13
InChI Key: AKFJARYQJOVTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichlorobenzyl chloride and 2-pyridone.

    Nucleophilic Substitution: The 2,6-dichlorobenzyl chloride undergoes nucleophilic substitution with 2-pyridone in the presence of a base such as sodium hydride or potassium carbonate.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position of the pyridinone ring.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-benzyl-2(1H)-pyridinone: Similar structure but lacks the dichloro substitution.

    3-amino-1-(2,6-dichlorophenyl)-2(1H)-pyridinone: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

The presence of the 2,6-dichlorobenzyl group in 3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone may confer unique properties such as increased lipophilicity, altered reactivity, and specific biological activity compared to its analogs.

Properties

IUPAC Name

3-amino-1-[(2,6-dichlorophenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c13-9-3-1-4-10(14)8(9)7-16-6-2-5-11(15)12(16)17/h1-6H,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFJARYQJOVTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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